Des-(dibutylpropylamine) Methanesulfonyl Dronedarone
Description
Properties
Molecular Formula |
C21H23NO7S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C21H23NO7S2/c1-4-5-6-19-20(17-13-15(22-30(2,24)25)9-12-18(17)28-19)21(23)14-7-10-16(11-8-14)29-31(3,26)27/h7-13,22H,4-6H2,1-3H3 |
InChI Key |
UTOZEULXYOYQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves several steps, including mesylation reactions. Industrial production methods often involve custom synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
Key Reaction Parameters
Comparative Reactivity
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone lacks the dibutylpropylamine side chain present in Dronedarone, altering its chemical behavior:
| Property | Dronedarone | This compound |
|---|---|---|
| Lipophilicity | High (due to methyl sulfonyl) | Reduced (lack of amine chain) |
| Stability in Acid | Forms stable hydrochloride salts | Prone to decomposition under acidic conditions |
| Oxidation Sensitivity | Moderate | High (exposed methanesulfonamide group) |
Degradation Pathways
Under stress conditions, the compound undergoes:
-
Hydrolysis : Cleavage of the methanesulfonamide group in aqueous acidic/basic media .
-
Oxidation : Reaction with hydrogen peroxide or peroxides at the benzofuran core.
-
Thermal Decomposition : Degrades above 150°C, releasing sulfur dioxide and benzofuran derivatives .
Analytical Characterization
Critical quality attributes are monitored via:
Scientific Research Applications
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone has several scientific research applications:
Biology: The compound is studied for its potential biological effects and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves its interaction with ion channels and receptors in the heart. Similar to Dronedarone, it acts as a multichannel blocker, inhibiting sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . This leads to the stabilization of cardiac rhythm and prevention of arrhythmias.
Comparison with Similar Compounds
Structural Implications :
- Methanesulfonyl substitution may enhance electrophilic reactivity or solubility compared to parent sulfonamides.
Pharmacological and Functional Comparisons
Dronedarone :
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone :
- The absence of dibutylpropylamine may diminish adrenergic receptor binding, a key mechanism for dronedarone’s antiarrhythmic effects.
- Methanesulfonyl groups could modulate ion channel interactions (e.g., potassium or sodium channels), though this requires empirical validation.
Biological Activity
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone is a derivative of dronedarone, an antiarrhythmic medication used primarily for the treatment of atrial fibrillation (AF). This article explores its biological activity, pharmacological properties, and clinical implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical identifiers:
- CAS No. : 1448297-16-2
- Molecular Formula : C31H45N2O5S
The structural modifications from its parent compound, dronedarone, enhance its pharmacokinetic profile while reducing some adverse effects associated with amiodarone, such as thyroid dysfunction and organ toxicity.
Dronedarone and its derivatives exert their effects through multiple mechanisms:
- Ion Channel Modulation : It blocks potassium channels (I_Kr and I_Ks) and late sodium channels, which helps in stabilizing cardiac action potentials and reducing arrhythmias.
- Ventricular Rate Control : Dronedarone slows the ventricular response during AF, providing both rhythm and rate control .
Efficacy in Atrial Fibrillation
Clinical trials have demonstrated that dronedarone significantly reduces the recurrence of AF. The ATHENA trial showed a 24% reduction in cardiovascular hospitalization or death among patients treated with dronedarone compared to placebo .
Key Findings from Clinical Trials :
Safety Profile
While dronedarone is generally well-tolerated, it has been associated with certain adverse effects:
- Gastrointestinal Events : Higher incidence of nausea and diarrhea compared to placebo .
- Hepatic Toxicity : Reports of hepatocellular injury necessitate monitoring liver function during treatment .
Case Studies
-
Case Study on Efficacy in Heart Failure Patients :
A post-hoc analysis of the ATHENA trial focused on patients with heart failure (HF) showed that dronedarone reduced hospitalizations without significantly increasing adverse events compared to placebo. However, it was noted that in patients with decompensated HF, the risk of mortality increased . -
Long-term Safety Assessment :
A long-term follow-up study indicated that while dronedarone effectively reduced AF recurrence, close monitoring for liver function and potential pulmonary toxicity was essential due to reported cases of serious adverse events in high-risk populations .
Q & A
Basic Research Questions
Q. What are the key structural modifications in Des-(dibutylpropylamine) Methanesulfonyl Dronedarone compared to amiodarone, and how do they influence pharmacokinetic properties?
- Answer : The compound is a non-iodinated analog of amiodarone, with a methanesulfonamide group replacing the iodine moiety. This structural change reduces thyroid and pulmonary toxicity, addressing amiodarone’s limitations. The dibutylpropylamine side chain enhances lipophilicity, potentially altering tissue distribution and half-life. Pharmacokinetic studies in the DIONYSOS trial demonstrated reduced adverse effects compared to amiodarone, though lower efficacy in maintaining sinus rhythm .
Q. What validated analytical methods are recommended for quantifying this compound and its impurities in pharmaceutical formulations?
- Answer : Reverse-phase HPLC with a phosphate buffer (pH 6.0–7.1), methanol, and acetonitrile (31:11:8) is widely used. The mobile phase is optimized for resolving impurities like N-methylated byproducts. System suitability requires baseline separation of critical pairs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). Detection at 220–240 nm ensures sensitivity for low-abundance impurities .
Q. How does the compound’s mechanism of action differ from classical Class III antiarrhythmics?
- Answer : Unlike pure potassium channel blockers, it exhibits multichannel inhibition (Na⁺, K⁺, Ca²⁺) and non-competitive adrenergic antagonism. Preclinical models show prolonged atrial refractory periods without significant ventricular proarrhythmia, attributed to selective atrial ion channel modulation. This dual action underpins its efficacy in atrial fibrillation/flutter with reduced torsades de pointes risk .
Advanced Research Questions
Q. How do contradictory findings from the ATHENA and ANDROMEDA trials inform patient stratification strategies?
- Answer : ATHENA showed reduced cardiovascular hospitalization in non-permanent AF patients (EF >35%), while ANDROMEDA reported increased mortality in heart failure (EF ≤35%). This dichotomy highlights the need for strict exclusion of patients with recent decompensated heart failure. Current guidelines recommend EF ≥40% and NYHA Class I-II for safe use, emphasizing echocardiographic screening prior to therapy .
Q. What computational approaches are suitable for modeling the compound’s interaction with cardiac ion channels?
- Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict binding affinities to hERG and Nav1.5 channels. For example, docking studies using cryo-EM structures of Kv11.1 reveal hydrophobic interactions with the S6 helix, explaining atrial selectivity. Data-driven models integrating electrophysiology datasets (e.g., CiPA initiative) improve proarrhythmia risk prediction .
Q. How does the SIRT1/FOXO3/PKIA axis mediate the compound’s anti-hypertrophic effects in preclinical models?
- Answer : In rat models of myocardial hypertrophy, the compound upregulates SIRT1, enhancing FOXO3 deacetylation and nuclear translocation. This suppresses PKIA expression, reducing cAMP-dependent hypertrophic signaling. RNA-seq validation showed 2.3-fold SIRT1 activation (p<0.01) and 40% PKIA downregulation, corroborating its role in reversing pathological remodeling .
Q. What methodological considerations are critical for impurity profiling during synthesis scale-up?
- Answer : Key impurities include N-desbutyl metabolites and benzofuran ring oxidation products. Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways. LC-MS/MS with CID fragmentation (m/z 557→ fragments) quantifies impurities at ≤0.15% thresholds. Process optimization (e.g., controlled amine alkylation pH) minimizes byproduct formation .
Data Contradiction Analysis
Q. Why did the PALLAS trial show increased cardiovascular events despite prior positive outcomes in ATHENA?
- Answer : PALLAS enrolled permanent AF patients with high stroke risk (CHA₂DS₂-VASc ≥2), whereas ATHENA focused on paroxysmal AF. The compound’s use in permanent AF may exacerbate ventricular rate dysregulation, increasing hemodynamic stress. Post hoc analysis suggests stricter patient selection (e.g., avoiding permanent AF) is critical, aligning with updated ESC guidelines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
